molecular formula C8H2ClFN2O B8483419 4-Isocyanato-3-fluoro-2-chlorobenzonitrile

4-Isocyanato-3-fluoro-2-chlorobenzonitrile

Cat. No. B8483419
M. Wt: 196.56 g/mol
InChI Key: FKCFVMCJBADAJU-UHFFFAOYSA-N
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Patent
US07625923B2

Procedure details

4-Isocyanato-3-fluoro-2-chlorobenzonitrile was prepared from 4-amino-3-fluoro-2-chlrorbenzonitrile (9B) in a manner similar to that described in Example 1 for the preparation of 1G.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([Cl:10])[C:3]=1[F:11].ClC1C(C)=C(N=[C:23]=[O:24])C=CC=1C#N>>[N:1]([C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([Cl:10])[C:3]=1[F:11])=[C:23]=[O:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=C(C#N)C=C1)Cl)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C#N)C=CC(=C1C)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(=C=O)C1=C(C(=C(C#N)C=C1)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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